Greveichromenol: A Technical Guide to its Discovery, Isolation, and Characterization
Greveichromenol: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Greveichromenol is a naturally occurring chromone derivative that has been isolated from plant species belonging to the Rutaceae family. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Greveichromenol, presenting key data in a structured format for researchers and drug development professionals. The document details the experimental protocols for its isolation and summarizes its known biological activities.
Discovery and Natural Occurrence
Greveichromenol was first discovered in 1971 by Dean and Robinson from the heartwood of Cedrelopsis grevei Baill., an endemic plant species from Madagascar.[1][2][3] This initial study identified Greveichromenol as one of three new chromones isolated from this plant source.[1][2][3]
Subsequently, in 2006, Greveichromenol was also isolated from the branches of Harrisonia perforata (Simaroubaceae) by Tuntiwachwuttikul and colleagues, alongside other known and new chromones.[4][5]
Table 1: Natural Sources of Greveichromenol
| Plant Species | Family | Part of Plant | Reference |
| Cedrelopsis grevei Baill. | Rutaceae | Heartwood | Dean & Robinson, 1971 |
| Harrisonia perforata | Simaroubaceae | Branches | Tuntiwachwuttikul et al., 2006 |
Physicochemical Properties
Greveichromenol is a chromone with the chemical formula C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol . Its structure features a pyrano[3,2-g]chromen-6-one core with hydroxy, hydroxymethyl, and dimethyl substituents.
Table 2: Physicochemical and Spectroscopic Data of Greveichromenol
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₅ | Tuntiwachwuttikul et al., 2006 |
| Molecular Weight | 274.27 g/mol | Tuntiwachwuttikul et al., 2006 |
| ¹H-NMR (CDCl₃, 300 MHz) δ (ppm) | 1.46 (6H, s, (CH₃)₂), 4.68 (2H, s, -CH₂OH), 5.60 (1H, d, J=9.9 Hz, H-3'), 6.18 (1H, s, H-8), 6.62 (1H, d, J=9.9 Hz, H-4'), 6.78 (1H, s, H-10), 12.94 (1H, s, 5-OH) | Tuntiwachwuttikul et al., 2006 |
| ¹³C-NMR (CDCl₃, 75 MHz) δ (ppm) | 28.2 ((CH₃)₂), 61.2 (-CH₂OH), 78.4 (C-2'), 102.7 (C-4a), 104.9 (C-10), 108.9 (C-8), 112.9 (C-6), 115.8 (C-3'), 126.3 (C-4'), 155.8 (C-5a), 157.6 (C-9a), 162.1 (C-5), 182.4 (C-4) | Tuntiwachwuttikul et al., 2006 |
| Mass Spectrometry (EI-MS) m/z (%) | 274 (M⁺, 45), 259 (100), 231 (15), 203 (10) | Tuntiwachwuttikul et al., 2006 |
Experimental Protocols
Isolation from Cedrelopsis grevei (Dean and Robinson, 1971)
A detailed experimental protocol from the original 1971 publication by Dean and Robinson was not available in the searched literature. The following is a generalized summary based on the abstract and related phytochemical studies of the era.
The heartwood of Cedrelopsis grevei was likely subjected to extraction with a non-polar solvent such as hexane or ether. The resulting crude extract would have then been fractionated using column chromatography over silica gel. Elution with solvent gradients of increasing polarity would have been employed to separate the different classes of compounds. Greveichromenol, along with other chromones, would have been isolated from specific fractions and further purified by recrystallization.
Isolation from Harrisonia perforata (Tuntiwachwuttikul et al., 2006)
The following protocol is based on the methodology described by Tuntiwachwuttikul and colleagues.[4][5]
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Extraction: The dried and ground branches of Harrisonia perforata (5.1 kg) were extracted with 95% ethanol at room temperature. The ethanolic extract was filtered and concentrated under reduced pressure to yield a dark brown viscous oil (186.3 g).[5]
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Solvent Partitioning: The crude extract was partitioned between ethyl acetate (EtOAc) and water. The aqueous layer was further extracted with n-butanol (n-BuOH). This resulted in EtOAc-soluble (69.8 g), n-BuOH-soluble (25.7 g), and water-soluble (50.8 g) fractions.[5]
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Chromatographic Separation: The EtOAc-soluble fraction (38.7 g) was subjected to flash column chromatography on silica gel 60 (230-400 mesh). The column was eluted with a gradient of hexane, hexane/EtOAc, EtOAc, and EtOAc/methanol (MeOH) to yield 16 fractions.[5]
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Purification: Greveichromenol was isolated from one of the fractions and further purified by subsequent chromatographic techniques, such as preparative thin-layer chromatography (TLC), to yield the pure compound.[5]
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Structure Elucidation: The structure of the isolated Greveichromenol was confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with previously reported data.[4][5]
Biological Activity
Greveichromenol has been evaluated for its biological activities, particularly its antimycobacterial and antiplasmodial properties.
Table 3: Biological Activity of Greveichromenol
| Activity | Test Organism/Assay | Result | Reference |
| Antiplasmodial | Plasmodium falciparum (K1, multi-drug resistant strain) | IC₅₀ = 10.5 µg/mL | Tuntiwachwuttikul et al., 2006 |
| Antimycobacterial | Mycobacterium tuberculosis H37Ra | Inactive | Tuntiwachwuttikul et al., 2006 |
The antiplasmodial activity of Greveichromenol against a multi-drug resistant strain of P. falciparum suggests its potential as a lead compound for the development of new antimalarial agents. Further studies are warranted to elucidate its mechanism of action and to evaluate its efficacy and safety in vivo.
Visualizations
Caption: General workflow for the isolation and characterization of Greveichromenol.
Conclusion
Greveichromenol, a chromone first identified in Cedrelopsis grevei and later in Harrisonia perforata, has demonstrated noteworthy antiplasmodial activity. This technical guide has consolidated the available information on its discovery, isolation protocols, and biological evaluation. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry and drug discovery, facilitating further investigation into the therapeutic potential of this compound.
